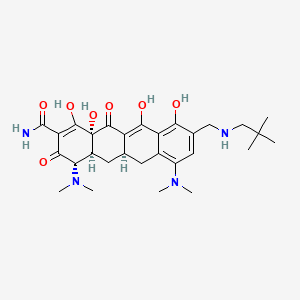

Omadacycline

Overview

Description

- It was approved in the United States in October 2018 for the treatment of community-acquired bacterial pneumonia and acute skin and skin structure infections .

Omadacycline: is a broad-spectrum antibiotic medication belonging to the of tetracycline antibiotics.

Mechanism of Action

Omadacycline, also known as Amadacycline, is a novel aminomethylcycline antibiotic that has been developed as a once-daily, intravenous and oral treatment for acute bacterial skin and skin structure infection (ABSSSI) and community-acquired bacterial pneumonia (CABP) .

Target of Action

This compound primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, a fundamental process for bacterial growth and survival.

Mode of Action

This compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit with high specificity . This binding blocks protein synthesis, disrupting many facets of cellular function and resulting in either cell death or stasis .

Biochemical Pathways

The mechanism of action of this compound is similar to that of other tetracyclines, which inhibit bacterial protein synthesis . This compound has activity against bacterial strains expressing the two main forms of tetracycline resistance: efflux and ribosomal protection .

Pharmacokinetics

This compound has a volume of distribution (Vd) ranging from 190 to 204 L, a terminal elimination half-life (t½) of 13.5–17.1 h, total clearance (CL T) of 8.8–10.6 L/h, and protein binding of 21.3% in healthy subjects . The oral bioavailability of this compound is estimated to be 34.5% . These properties support its once-daily dosing regimen.

Result of Action

The binding of this compound to the 30S ribosomal subunit disrupts protein synthesis, leading to the inhibition of bacterial growth . This can result in the death of the bacteria or halt their growth, contributing to the resolution of the infection .

Biochemical Analysis

Biochemical Properties

Omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit . It has activity against bacterial strains expressing the two main forms of tetracycline resistance: efflux and ribosomal protection .

Cellular Effects

This compound has demonstrated in vitro activity against a broad range of Gram-positive and select Gram-negative pathogens . It has potent in vitro activity against Gram-positive aerobic bacteria including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant and multi-drug resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus . This compound also has antimicrobial activity against common Gram-negative aerobes, some anaerobes, and atypical bacteria such as Legionella and Chlamydia .

Molecular Mechanism

The mechanism of action of this compound is similar to that of other tetracyclines – inhibition of bacterial protein synthesis . This compound has activity against bacterial strains expressing the two main forms of tetracycline resistance (efflux and ribosomal protection) .

Temporal Effects in Laboratory Settings

In seven-day exposure in vitro assays, this compound demonstrated concentration-dependent anti-Mycobacterium abscessus activity with bacteriostatic effects exerted at 4 μg/ml and bactericidal effects at concentrations ≥ 16 μg/ml, and no evidence of inducible resistance .

Dosage Effects in Animal Models

The systemic exposure (i.e., maximum plasma concentrations [Cmax] and area under the plasma concentration–time curve [AUC]) after intravenous (IV) administration were linear and predictable over the dose range of 25 and 600 mg in healthy subjects .

Metabolic Pathways

This compound is metabolically stable in human liver microsomes and hepatocytes . It is excreted unchanged in the feces (81.1%) and urine (14.4%), and has a low potential for drug–drug interactions since it was not a substrate, inhibitor, or inducer of major cytochrome-metabolizing enzymes or organic anion transporters (OATs) .

Transport and Distribution

This compound has a large volume of distribution (190 L) and low plasma protein binding (21.3%) that was concentration independent . Systemic exposure of this compound in epithelial lining fluid (ELF) and alveolar macrophages was greater than in plasma in healthy adult subjects .

Preparation Methods

Synthetic Routes: Omadacycline was invented at . Researchers created over based on tetracycline scaffolds, leading to novel third-generation compounds like this compound.

Industrial Production: Specific industrial production methods are not widely available in the public domain.

Chemical Reactions Analysis

Activity: Omadacycline has activity against a broad range of and select pathogens.

Gram-Positive Aerobes: It targets bacteria like , , and multi-drug-resistant .

Gram-Negative Aerobes: this compound also exhibits antimicrobial activity against common Gram-negative aerobes, some anaerobes, and atypical bacteria such as and .

Scientific Research Applications

Chemistry: Omadacycline’s unique properties make it valuable for chemical research.

Biology: Researchers study its effects on bacterial protein synthesis and resistance mechanisms.

Medicine: It’s used clinically for pneumonia and skin infections.

Comparison with Similar Compounds

Unique Features: Omadacycline stands out due to its potent activity against both Gram-positive and Gram-negative bacteria.

Similar Compounds: Other tetracyclines like doxycycline , minocycline , and tigecycline are related but have distinct properties.

Properties

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)/t13-,16-,21-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYKVCURWJGLPG-IQZGDKDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027687 | |

| Record name | Omadacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Omadacycline binds to the primary tetracycline binding site on the bacterial 30s ribosomal subunit with high specificity. There it acts to block protein synthesis, disrupting many facets of cellular function and resulting in either cell death or stasis. | |

| Record name | Omadacycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

389139-89-3 | |

| Record name | Omadacycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389139893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omadacycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Omadacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-((neopentylamino)methyl)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMADACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090IP5RV8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Omadacycline?

A: this compound, an aminomethylcycline antibiotic, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [] It binds to the 30S ribosomal subunit, specifically at the A site, preventing the binding of aminoacyl-tRNA to the messenger RNA-ribosome complex. [] This disrupts the elongation phase of protein synthesis, ultimately leading to bacterial cell death. []

Q2: How does this compound overcome common tetracycline resistance mechanisms?

A: this compound demonstrates activity against bacteria harboring common tetracycline resistance determinants such as ribosomal protection proteins and efflux pumps. [] Its unique structure allows it to circumvent these mechanisms, restoring its ability to inhibit protein synthesis and exert antibacterial effects. []

Q3: What is the effect of this compound on bacterial virulence factors?

A: Subinhibitory concentrations of this compound have been shown to inhibit the hemolytic activity of Staphylococcus aureus in vitro. [] This suggests that this compound, in addition to its direct antibacterial action, may also suppress the production or function of bacterial virulence factors. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers do not explicitly state the molecular formula and weight of this compound, these can be found in the drug's prescribing information.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research papers focus primarily on the pharmacological and clinical aspects of this compound. Spectroscopic characterization data is not discussed within these publications.

Q6: Are there studies about this compound's material compatibility, stability, or catalytic properties?

A6: The provided research papers primarily focus on the pharmacological, antimicrobial, and clinical aspects of this compound. They do not delve into material compatibility, stability under various conditions, or any potential catalytic properties of the compound.

Q7: Are there computational chemistry studies, QSAR models, or SAR discussions regarding this compound?

A7: The provided research papers do not discuss the use of computational chemistry methods, QSAR models, or specific SAR studies conducted for this compound.

Q8: What are the formulation strategies used to improve the stability, solubility, or bioavailability of this compound?

A: this compound is available in both intravenous and oral formulations. [] While the provided research does not detail specific formulation strategies, they indicate that the oral formulation achieves similar exposures to the intravenous formulation, suggesting good bioavailability. [, ]

Q9: Is there information on the SHE regulations, compliance, risk minimization, and responsible practices related to this compound?

A9: The provided research papers focus on the scientific and clinical aspects of this compound and do not provide specific details regarding SHE regulations, compliance, risk minimization, or responsible practices related to the drug.

Q10: What is the ADME profile of this compound?

A: this compound demonstrates good tissue penetration, including into the epithelial lining fluid (ELF) of the lungs. [] It is partially metabolized in the liver and primarily excreted in feces, with about 34% excreted in urine. [, ] Dose adjustments are not required for patients with renal or hepatic impairment. [, ]

Q11: What are the PK/PD parameters considered important for this compound's efficacy?

A: PK/PD analysis suggests that both total-drug ELF and free-drug plasma exposures are important for this compound's efficacy against Streptococcus pneumoniae and Haemophilus influenzae in CABP. [] The ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is a key parameter for predicting efficacy. []

Q12: What is the in vitro activity of this compound against common bacterial pathogens?

A: this compound exhibits potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, and Klebsiella pneumoniae. [, , , , ]

Q13: Has this compound demonstrated efficacy in animal models of infection?

A: Yes, this compound has shown efficacy in murine models of Bacillus anthracis and Yersinia pestis infections, both as postexposure prophylaxis and treatment. [] It also displayed efficacy in a mouse model of pulmonary Mycobacteroides abscessus disease. []

Q14: Are there clinical trials evaluating the efficacy of this compound?

A: this compound's efficacy has been demonstrated in several phase 3 clinical trials. It was found to be noninferior to linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSI) in two trials (OASIS-1 and OASIS-2). [] In another phase 3 trial (OPTIC), this compound showed noninferiority to moxifloxacin for the treatment of community-acquired bacterial pneumonia (CABP). []

Q15: What is the efficacy of this compound in specific patient populations?

A: this compound's efficacy appears consistent across various patient subgroups, including those with different BMI categories, diabetes history, and disease severity in ABSSSI and CABP. [, , , ]

Q16: What are the known resistance mechanisms to this compound?

A: While this compound overcomes common tetracycline resistance mechanisms, resistance can still develop. Mutations in the 16S rRNA genes have been observed in Moraxella catarrhalis isolates with reduced susceptibility to this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)

![1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B609673.png)

![(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609674.png)